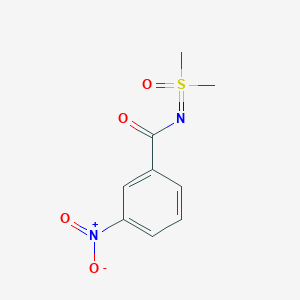![molecular formula C19H15N5O4 B2517221 3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1251574-78-3](/img/structure/B2517221.png)
3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one" is a complex molecule that appears to be related to the class of benzazoles and azetidin-2-ones. Benzazoles, such as benzoxazoles and benzothiazoles, are heterocyclic compounds that have been extensively studied for their diverse biological activities. Azetidin-2-ones, also known as β-lactams, are a class of four-membered cyclic amides that are well-known for their antibiotic properties.
Synthesis Analysis
The synthesis of related benzazole derivatives has been reported in the literature. For instance, a series of benzazole derivatives were synthesized by condensation reactions involving different nucleophiles . Although the exact synthesis of the compound is not detailed in the provided data, it is likely that similar synthetic strategies could be employed, involving the condensation of appropriate pyridinyl-oxadiazole and azetidinyl intermediates with a benzoxazole scaffold.
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a pyridinyl group, an oxadiazole ring, and an azetidinyl moiety attached to a benzoxazole core. The presence of these heterocyclic components suggests that the compound could interact with various biological targets, potentially exhibiting a range of pharmacological activities. The oxadiazole ring, in particular, has been found to be a metabolically stable alternative to ester groups in benzodiazepine-receptor ligands .
Chemical Reactions Analysis
While specific chemical reactions involving the compound have not been provided, related compounds with oxadiazole groups have been shown to bind to benzodiazepine receptors and exhibit agonist activity . This suggests that the compound may also engage in similar interactions with biological receptors, potentially leading to agonist or inverse agonist effects depending on the exact structure and substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its heterocyclic components and functional groups. The presence of the oxadiazole and azetidinyl groups could affect the compound's solubility, stability, and reactivity. Benzazole derivatives have been synthesized and characterized using analytical and spectral methods, which would also be applicable to the analysis of the compound's physical and chemical properties .
Relevant Case Studies
Although no specific case studies involving the compound have been cited, related research has explored the binding of oxadiazole-containing compounds to benzodiazepine receptors, with some showing potent agonist activity without myorelaxant effects . Additionally, benzazole derivatives have been evaluated for their antihyperglycemic and renoprotective activities, with some compounds demonstrating significant biological potency . These studies provide a context for the potential biological applications of the compound .
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with structures similar to the specified compound, often incorporating elements such as pyridin-4-yl, 1,2,4-oxadiazol-5-yl, and azetidin-1-yl within their molecular framework. For instance, Desai and Dodiya (2014) synthesized a series of compounds featuring 1,3,4-oxadiazole and 2-azetidinone derivatives, including the quinoline nucleus, and characterized them through techniques like IR, 1H NMR, 13C NMR, and mass spectra (Desai & Dodiya, 2014). These compounds were further screened for antimicrobial activity, showcasing their potential biological relevance.
Antimicrobial Activity
The antimicrobial activities of these compounds are a significant area of interest. Compounds with the pyridin-4-yl and 1,2,4-oxadiazol-5-yl motifs have been evaluated against various bacterial and fungal strains. The synthesis and antimicrobial evaluation of quinoline-oxadiazole–based azetidinone derivatives by Dodiya, Shihory, and Desai (2012) represent this research direction. They reported that the synthesized compounds exhibited significant correlations in antimicrobial activity against strains such as E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012).
properties
IUPAC Name |
3-[2-oxo-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c25-16(11-24-14-3-1-2-4-15(14)27-19(24)26)23-9-13(10-23)18-21-17(22-28-18)12-5-7-20-8-6-12/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDVRZCXXWNWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

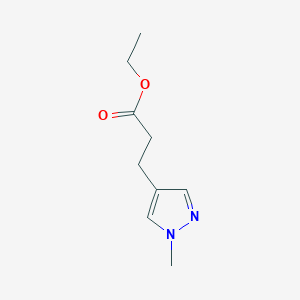
methanone](/img/structure/B2517139.png)
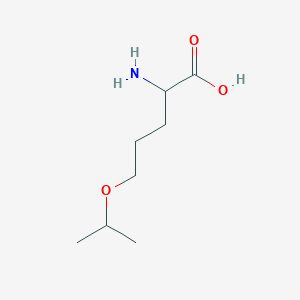
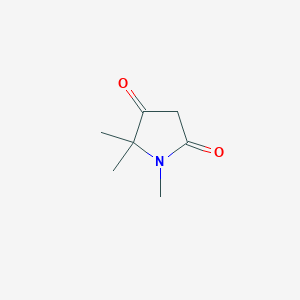
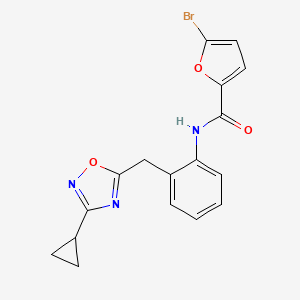
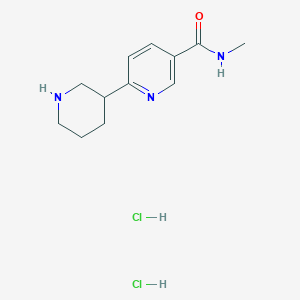
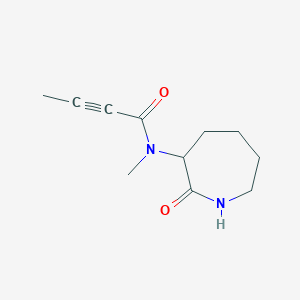
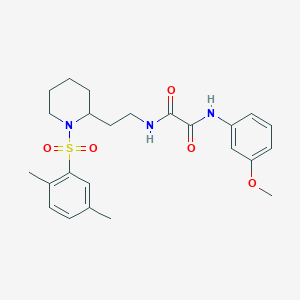
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)
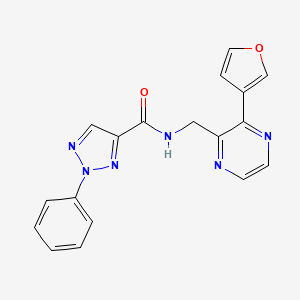
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)
